Cas no 169452-31-7 (1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride)
1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride
- 1-PYRIDIN-3-YLMETHYL-PYRROLIDIN-3-YLAMINE TRIHYDROCHLORIDE
- 1-(3-Pyridinylmethyl)-3-pyrrolidinamine trihydrochloride
- (S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride
- 169452-31-7
- KS-6311
- (S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine 3HCl
- (3S)-1-(pyridin-3-ylmethyl)pyrrolidin-3-amine;trihydrochloride
- AKOS037654014
-
- MDL: MFCD18253417
- Inchi: 1S/C10H15N3.3ClH/c11-10-3-5-13(8-10)7-9-2-1-4-12-6-9;;;/h1-2,4,6,10H,3,5,7-8,11H2;3*1H/t10-;;;/m0.../s1
- InChI Key: DMTHLAYAUMYMND-KAFJHEIMSA-N
- SMILES: Cl.Cl.Cl.N1(CC2C=NC=CC=2)CC[C@@H](C1)N
Computed Properties
- Exact Mass: 285.05700
- Monoisotopic Mass: 285.056631g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 4
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.2Ų
Experimental Properties
- PSA: 42.15000
- LogP: 3.65880
1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 064174-1g |
S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride |
169452-31-7 | 95% | 1g |
£305.00 | 2022-03-01 | |
| Chemenu | CM372290-1g |
1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride |
169452-31-7 | 95%+ | 1g |
$411 | 2023-01-01 |
1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride
Professional Introduction to 1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride (CAS No. 169452-31-7)
1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride, identified by its CAS number 169452-31-7, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This trifunctional amine derivative has garnered considerable attention due to its structural complexity and potential biological activities. The compound features a pyridine ring linked to a pyrrolidine moiety, both of which are common scaffolds in medicinal chemistry, known for their ability to interact with various biological targets.
The< strong>trihydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation in drug delivery systems and biological assays. This property is particularly advantageous in preclinical and clinical studies where bioavailability and pharmacokinetic profiles are critical parameters. The structural features of 1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride suggest potential applications in the development of small-molecule drugs targeting neurological disorders, inflammatory conditions, and other diseases where precise molecular interactions are required.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The< strong>pyridine and< strong>pyrrolidine moieties in this compound are well-documented for their role in modulating enzyme activity and receptor binding. For instance, pyridine derivatives have been extensively studied for their antiviral, antibacterial, and anticancer properties, while pyrrolidine-based compounds are known for their potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
The synthesis of 1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework of this molecule. These synthetic strategies not only highlight the expertise of modern chemical synthesis but also contribute to the development of more efficient and sustainable drug production processes.
The pharmacological profile of 1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride has been explored through various in vitro and in vivo studies. Preliminary findings indicate that this compound exhibits promising activity against several disease models. For example, studies have shown that it can inhibit the activity of enzymes involved in inflammation pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to interact with specific neurotransmitter receptors has raised interest in its possible application as a therapeutic intervention for central nervous system disorders.
The development of drug candidates like 1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride is often accompanied by rigorous computational modeling to predict its binding affinity to biological targets. Molecular docking simulations have been used to identify key interactions between the compound and target proteins, providing insights into its mechanism of action. These computational approaches complement experimental data and accelerate the drug discovery process by allowing researchers to screen large libraries of compounds efficiently.
In conclusion, 1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride (CAS No. 169452-31-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its demonstrated biological activity, make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in the discovery of novel therapeutics that address unmet medical needs.
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